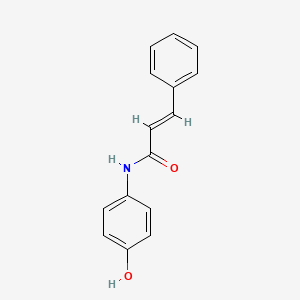

N-(4-Hydroxyphenyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRJZGPYPSPGLJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245131 | |

| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616227-76-0, 3579-85-9 | |

| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616227-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Modifications

Established Synthetic Pathways for N-(4-Hydroxyphenyl)cinnamamide

The creation of the core this compound structure is primarily achieved through two well-established routes: direct amidation using activated cinnamoyl precursors and multi-step sequences starting from fundamental chemical building blocks.

Amidation Reactions Employing Cinnamoyl Precursors

The most direct and frequently utilized method for synthesizing this compound is the amidation reaction between a cinnamoyl precursor and 4-aminophenol (B1666318). This typically involves the activation of cinnamic acid, most commonly by converting it to cinnamoyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of the cinnamoyl chloride.

This reaction is often carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the acid chloride. A base, typically triethylamine (B128534), is added to neutralize the hydrochloric acid byproduct generated during the reaction. The process is generally conducted at room temperature. mdpi.comwisdomlib.org Alternative coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can also be used to activate the cinnamic acid, though the resulting intermediate may be less reactive than the acyl chloride. researchgate.net Another approach involves the use of condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com

Enzymatic methods have also been developed as a greener alternative. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor system, offering high efficiency and reduced environmental impact. mdpi.com

Multi-Step Synthesis from Defined Starting Materials

Multi-step synthetic routes provide greater flexibility for introducing a variety of substituents onto the this compound scaffold. A common strategy begins with cinnamic acid, which can be synthesized via the Perkin reaction using benzaldehyde (B42025), acetic anhydride, and anhydrous sodium acetate. pcbiochemres.com However, this method can lead to side products. pcbiochemres.com A more controlled approach involves the microwave irradiation of aryl aldehydes and malonic acid with a polyphosphate ester catalyst under solvent-free conditions. pcbiochemres.com

Once the desired cinnamic acid is obtained, it is converted to its more reactive acid chloride, typically using thionyl chloride. wisdomlib.orgjapsonline.com This activated precursor is then reacted with 4-aminophenol or a substituted aniline (B41778) to form the final cinnamamide (B152044) derivative. mdpi.comwisdomlib.org This multi-step approach is particularly useful for creating a library of analogs with diverse functionalities.

Synthesis of this compound Derivatives and Analogs

The systematic modification of the this compound structure is crucial for structure-activity relationship (SAR) studies. These modifications are generally focused on three key areas: the cinnamoyl aromatic ring, the hydroxyphenyl moiety, and the amide linkage, including its side chains.

Substituent Variations on the Cinnamoyl Aromatic Ring

A wide range of substituents has been introduced onto the aromatic ring of the cinnamoyl group to investigate their electronic and steric effects. This is typically achieved by starting with a substituted benzaldehyde in the initial synthesis of the corresponding cinnamic acid.

For example, derivatives with electron-donating groups like methoxy (B1213986) (CH₃O) and electron-withdrawing groups like chloro (Cl) have been synthesized. mdpi.comnih.gov The synthesis of a 4-fluoro derivative has been accomplished starting from 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. nih.gov Hydroxy and dimethoxy substituted cinnamamides have also been prepared. mdpi.comjapsonline.comijpsr.com These substitutions can significantly influence the biological properties of the resulting compounds.

Table 1: Examples of Substituent Variations on the Cinnamoyl Aromatic Ring

| Substituent | Starting Material (Cinnamoyl Precursor) | Reference |

|---|---|---|

| 4-Hydroxy | p-Coumaric acid | mdpi.com |

| 4-Chloro | 4-Chlorocinnamic acid | mdpi.com |

| 3,4-Dimethoxy | 3,4-Dimethoxycinnamic acid | japsonline.com |

| 4-Fluoro | 4-Fluorocinnamic acid | nih.gov |

| 3,4-Dihydroxy | 3,4-Dihydroxycinnamic acid | ijpsr.com |

Modifications of the Hydroxyphenyl Moiety

Alterations to the 4-hydroxyphenyl group are typically achieved by using substituted anilines in the amidation step. This allows for the introduction of various functional groups to probe their interaction with biological targets.

Syntheses have been reported using anilines with chloro, methoxy, ethoxy, and cyano groups at the para-position of the phenyl ring, leading to the corresponding N-substituted cinnamamides. nih.gov Additionally, derivatives have been created where the hydroxyphenyl group is replaced with other aromatic or heterocyclic amines. For instance, N-benzyl and N-phenethyl cinnamamides have been synthesized. smolecule.comukm.my

Table 2: Examples of Modifications of the Hydroxyphenyl Moiety

| Modifying Reagent (Amine) | Resulting Moiety | Reference |

|---|---|---|

| 4-Chloroaniline | N-(4-chlorophenyl) | nih.gov |

| 4-Methoxyaniline | N-(4-methoxyphenyl) | nih.gov |

| Benzylamine | N-benzyl | smolecule.com |

| Phenethylamine (B48288) | N-phenethyl | ukm.my |

| 4-Cyanoaniline | N-(4-cyanophenyl) | nih.gov |

Structural Alterations within the Amide Linkage and Side Chains

Modifications to the amide linkage and the development of more complex side chains represent another avenue for structural diversification. This can involve N-alkylation or the introduction of different groups attached to the amide nitrogen.

Table 3: Examples of Structural Alterations within the Amide Linkage and Side Chains

| Alteration | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| N-Methylation | Reaction with a methylating agent | N-methyl-N-(4-hydroxyphenyl)cinnamamide | mdpi.com |

| α-Cyano substitution | Knoevenagel condensation of α-cyano-N-(4-hydroxyphenyl)acetamide with benzaldehydes | α-Cyano-N-(4-hydroxyphenyl)cinnamamide | ijpsr.com |

| Aminoalkanol side chain | Amidation with aminoalkanols | N-(2-hydroxyethyl)cinnamamide | pcbiochemres.com |

| Hydrazide formation | Reaction with hydrazine (B178648) derivatives | N-Aryl-4-fluorocinnamic acid hydrazides | nih.gov |

| Spirocyclization | Fe-catalyzed decarbonylative alkylative spirocyclization | Alkylated 1-azaspirocyclohexadienones | mdpi.com |

Hybridization Strategies with Complementary Pharmacophores

Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecular entity. This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or a multi-target profile, capable of interacting with multiple biological targets simultaneously. The cinnamamide scaffold, including this compound, serves as a valuable building block in this strategy due to its established biological activities and synthetic accessibility.

The rationale behind hybridizing the cinnamamide core is often to merge its known properties with those of another pharmacophore to address complex diseases like cancer or neurodegenerative disorders. For instance, the combination of a cinnamamide moiety with a piperazine (B1678402) ring has been explored to develop novel therapeutic agents. researchgate.net Piperazine and its derivatives are common in drug development, known to interact with various receptors and enzymes. A study focused on synthesizing a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis. researchgate.net This strategy aimed to leverage the structural features of both cinnamamide and piperazine to create compounds with potent antimicrobial effects. researchgate.net

Another example of hybridization involves the 1,2,3-triazole ring. This heterocycle is recognized for its metabolic stability and its capacity to form hydrogen bonds, making it a popular choice for creating hybrid molecules with diverse biological activities. mdpi.com The hybridization of 1,2,3-triazoles with other pharmacophoric groups has been investigated to develop agents for various applications, including potential treatments for Alzheimer's disease and as antifouling compounds. mdpi.comsu.ac.th The core idea is that the resulting hybrid may exhibit synergistic or additive effects, surpassing the activity of the individual components. nih.gov For example, designing hybrids that incorporate a pharmacophore known to inhibit acetylcholinesterase (AChE) with a moiety known for antioxidant properties can lead to a multi-target-directed ligand for Alzheimer's disease. nih.gov

Table 1: Examples of Cinnamamide Hybridization Strategies

| Hybrid Moiety | Complementary Pharmacophore | Therapeutic Goal | Reference |

|---|---|---|---|

| Cinnamamide | Piperazine | Antitubercular Agents | researchgate.net |

| Cinnamamide | 1,2,3-Triazole | Multi-target agents (e.g., antifouling, neurodegenerative diseases) | mdpi.com |

| Cinnamide-Benzimidazole | Pyrimidine | Tubulin Inhibitors (Anticancer) | researchgate.net |

Enzymatic and Biocatalytic Approaches in Cinnamamide Synthesis

In recent years, enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing cinnamamide derivatives. These approaches offer significant advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (temperature and pressure), reduced environmental impact, and often simpler purification processes. researchgate.netcnr.it Lipases (EC 3.1.1.3) are the most extensively used enzymes for this purpose, valued for their stability in organic solvents, broad substrate specificity, and lack of need for cofactors. cnr.itunimi.it

A highly efficient method for synthesizing cinnamamides involves the ammonolysis of methyl cinnamates with various amines, catalyzed by Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus. researchgate.netmdpi.com This reaction can be effectively performed in a continuous-flow microreactor system, which allows for short reaction times (e.g., 40 minutes), mild temperatures (around 45 °C), and easy control over the process. mdpi.com This enzymatic approach avoids the use of hazardous and toxic coupling reagents like dicyclohexylcarbodiimide (DCC) or triazine reagents, which are common in conventional chemical synthesis. mdpi.com

Another widely employed biocatalyst is the lipase B from Candida antarctica (CaL-B), particularly in its immobilized form (e.g., Novozym 435). unimi.itacs.org CaL-B has been successfully used to mediate the synthesis of a collection of tryptamine-based cinnamoylamides, inspired by naturally occurring phytoalexins. unimi.it These reactions are often conducted in "green" or unconventional solvents like tert-amyl alcohol to further enhance the environmental credentials of the process. unimi.it The enzymatic synthesis typically involves the reaction of an acyl donor, such as a cinnamic acid ester, with an amine. The enzyme facilitates the formation of an acyl-enzyme intermediate, which then reacts with the amine nucleophile to release the final amide product and regenerate the enzyme for the next catalytic cycle. acs.org

The efficiency of these biocatalytic systems can be further enhanced through process intensification techniques, such as the use of ultrasound irradiation, which can accelerate reaction rates. tandfonline.comresearchgate.net

Table 2: Overview of Enzymatic Approaches for Cinnamamide Synthesis

| Enzyme/Biocatalyst | Substrates | Key Reaction Conditions | Outcome/Yield | Reference |

|---|---|---|---|---|

| Lipozyme® TL IM | Methyl cinnamates and phenylethylamines | Continuous-flow microreactor, 45 °C, 40 min residence time | Highly efficient synthesis | researchgate.netmdpi.com |

| Candida antarctica Lipase B (CaL-B) | Ethyl esters and tryptamine | tert-amyl alcohol solvent, high substrate loading | Modest-to-good yields (15–77%) | unimi.itacs.org |

| Novozym 435 (Candida antarctica Lipase B) | Cinnamic acid derivatives and alcohols/amines | Organic solvents, varying temperatures (e.g., 75-80 °C) | High conversion (up to 90%) for ester synthesis | nih.gov |

Biological Activities and Mechanistic Investigations in Cellular and Molecular Models

Anticancer and Antiproliferative Activities of N-(4-Hydroxyphenyl)cinnamamide and Analogs

This compound and its structurally related analogs have demonstrated significant anticancer and antiproliferative properties. Their efficacy has been evaluated across a spectrum of cancer cell lines, and the underlying molecular mechanisms of action are being progressively elucidated.

In Vitro Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

A substantial body of evidence highlights the potent inhibitory effects of this compound and its analogs on the proliferation of various cancer cell lines. For instance, certain N-hydroxycinnamamide derivatives have shown potent activity against antagonistic breast cancer cells, such as MDA-MB-231, with IC50 values as low as 5µM nih.gov. The antiproliferative properties of these compounds are not limited to breast cancer. Studies have also demonstrated their efficacy against human triple-negative breast cancer cell line MDA-MB-231 and MCF-7 nih.gov.

Newly synthesized cinnamide-fluorinated derivatives have been evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line nih.govresearchgate.net. One particular imidazolone (B8795221) derivative displayed significant antiproliferative activity against HepG2 cells with an IC50 value of 4.23 μM nih.govresearchgate.net. Furthermore, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities, with the most potent analog showing excellent inhibition on K562, Bel7402, A549, and Jurkat cells, with IC50 values ranging from sub-micromolar to nanomolar concentrations rsc.orgresearchgate.net. Another study revealed that certain (E)-3-(substituted-phenyl)-N-(phenylsulfonyl)acrylamide compounds displayed high antiproliferative activity on human breast cancer MCF-7 cells mdpi.com.

The following table summarizes the in vitro antiproliferative activities of selected this compound analogs across various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

| N-hydroxycinnamamide derivative (3h) | MDA-MB-231 (Breast) | 5 µM | nih.gov |

| N-hydroxycinnamamide derivative (3b) | MDA-MB-231 (Breast) | 13 µM | nih.gov |

| Imidazolone derivative (6) | HepG2 (Liver) | 4.23 µM | nih.govresearchgate.net |

| N-(4-phenylthiazol-2-yl)cinnamamide (8f) | Jurkat (Leukemia) | 0.035 µM | rsc.orgresearchgate.net |

| (E)-3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-(phenylsulfonyl)acrylamide | MCF-7 (Breast) | 0.17 µg/mL | mdpi.com |

| (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | B16-F10 (Melanoma) | 0.8 µg/mL | mdpi.com |

| (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | B16-F10 (Melanoma) | 1.2 µg/mL | mdpi.com |

Elucidation of Cell Cycle Arrest and Apoptosis Induction Mechanisms

The anticancer effects of this compound and its analogs are significantly attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, one N-hydroxycinnamamide derivative was found to promote DNA fragmentation and induce apoptosis, which was associated with a loss of mitochondrial membrane potential nih.gov. The primary mechanism for its anti-breast cancer activity was suggested to be the initiation of reactive oxygen species (ROS) in cancer cells, leading to apoptotic cell death nih.gov.

Furthermore, a fluorinated cinnamide derivative was shown to arrest the cellular cycle of HepG2 cells at the G1 phase nih.govresearchgate.net. This compound also increased both early and late apoptotic ratios compared to untreated control cells and induced apoptosis via the intrinsic apoptotic pathway by decreasing the level of mitochondrial membrane polarization nih.govresearchgate.net. The induction of apoptosis is a key mechanism, as demonstrated by flow cytometer analysis and Hoechst 33358 staining assays for a potent N-(4-phenylthiazol-2-yl)cinnamamide analog rsc.org. Cinnamic acid itself has been shown to induce apoptotic cell death and disrupt the cytoskeleton in human melanoma cells nih.gov. This process can be triggered by various stimuli, including DNA damage, which can lead to cell-cycle arrest and ultimately apoptosis taylorandfrancis.com. The apoptotic process can be mediated through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways researchgate.net.

Identification and Characterization of Specific Molecular Targets and Pathways

The anticancer activities of this compound and its analogs are mediated through their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation.

N-hydroxycinnamamide-based compounds have been identified as a promising class of histone deacetylase (HDAC) inhibitors nih.gov. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is common in many cancers nih.govnih.gov. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more "open" chromatin structure that allows for the transcription of tumor suppressor genes nih.gov.

A novel series of HDAC inhibitors combining the N-hydroxycinnamamide fragment with an indole (B1671886) bioactive fragment has been designed and synthesized, with several compounds exhibiting potent total HDAC inhibitory activity and in vitro antiproliferative activities comparable or even superior to the approved drug SAHA (vorinostat) nih.gov. One representative compound from this series, while showing moderate total HDAC inhibition, demonstrated class I selective effects intracellularly nih.gov. Another study reported the development of N-hydroxycinnamamide-based HDAC inhibitors with dual HDAC1/3 selectivity, with one compound showing potent, orally active antitumor activity in a U937 xenograft model nih.govacs.org.

Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) is a multifunctional protein involved in DNA repair and redox regulation of transcription factors, making it a potential therapeutic target in cancer nih.govnih.govchapman.edu. Bis-cinnamamide derivatives have been investigated as APE1/Ref-1 inhibitors for the treatment of human melanoma nih.govchapman.edu. A 4-hydroxyphenyl derivative from this class exhibited potent anti-melanoma activities with an IC50 of less than 0.1 µM and improved water solubility nih.gov. These inhibitors effectively block the redox-sensitive signaling pathways regulated by APE1/Ref-1, which are crucial for cancer cell survival under oxidative stress nih.govchapman.edu. The inhibition of APE1/Ref-1 can lead to a broader suppression of its regulated signaling network, potentially minimizing the development of drug resistance nih.gov.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overactivated or overexpressed, plays a significant role in the development and progression of many cancers nih.govdrugs.comresearchgate.net. Inhibition of the EGFR signaling pathway is a validated approach in cancer therapy nih.govnih.govnih.gov. Certain cinnamide-fluorinated derivatives have been shown to possess EGFR inhibitory activity nih.gov. One such imidazolone derivative exhibited inhibitory activity against EGFR comparable to palatinib nih.gov. The development of small molecules that can compete with ATP for binding to the tyrosine kinase domain of EGFR is an effective strategy to inhibit its signaling nih.gov. Natural products are also being explored as a source of novel EGFR inhibitors researchgate.netrsc.org.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Current research available does not provide specific data on the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by this compound. Studies on VEGFR-2 inhibitors have focused on other classes of molecules or different derivatives. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Carbonyl Reductase (CBR1) Inhibition

The inhibitory activity of this compound against Carbonyl Reductase (CBR1) is not specifically detailed in the available research. While cinnamamide (B152044) derivatives are recognized as potential inhibitors of CBR1, quantitative data for the N-(4-hydroxyphenyl) substituted compound is not presently available. mdpi.com

Antioxidant Properties and Regulation of Cellular Redox Homeostasis

This compound belongs to a class of compounds known for their significant antioxidant properties, which are exerted through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant pathways.

Mechanisms of Free Radical Scavenging (e.g., DPPH, Nitric Oxide Radicals)

Cinnamic acid and its derivatives are effective antioxidants capable of scavenging free radicals. nih.gov The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize unstable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comnih.gov The phenolic hydroxyl group on the N-(4-hydroxyphenyl) moiety is a key structural feature for this activity. This reaction converts the deep purple DPPH radical into its stable, pale yellow reduced form, a change that can be measured to determine antioxidant capacity. mdpi.com

Similarly, these compounds can scavenge nitric oxide (NO) radicals. This action is crucial as it reduces the formation of nitrite (B80452) and subsequently the highly reactive and damaging peroxynitrite radical, thereby mitigating nitrosative stress. nih.govfrontiersin.org The radical scavenging activity of N-cinnamoyl amides is influenced by the substitution pattern on the aromatic rings, with the presence of hydroxyl groups generally enhancing potency. researchgate.net

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

A key mechanism for the antioxidant effect of N-phenyl cinnamamide derivatives is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a suite of cytoprotective genes via the Antioxidant Response Element (ARE). mdpi.comsemanticscholar.org

Substituted N-phenyl cinnamamides act as activators of the Nrf2/ARE pathway. mdpi.comnih.gov The α,β-unsaturated carbonyl structure of the cinnamamide core functions as a Michael acceptor, which is a recognized feature of Nrf2 activators. mdpi.com In a study using an Nrf2/ARE-driven luciferase reporter assay in HepG2 cells, a series of substituted N-phenyl cinnamamide derivatives demonstrated potent activation of this pathway. mdpi.com The electronic effects of substituents on the phenyl rings were found to modulate the activity, with certain derivatives showing Nrf2 activation comparable to the well-known activator, tert-butyl hydroquinone (B1673460) (t-BHQ). mdpi.com

Table 1: Nrf2/ARE Luciferase Activity of Substituted N-Phenyl Cinnamamide Derivatives

| Compound | Substituent (R) | Nrf2/ARE Luciferase Activity (Fold Induction vs. Control at 10 µM) |

| 1a | N-(4-chlorophenyl) | 10.1 |

| 1b | N-(4-(dimethylamino)phenyl) | 13.9 |

| 1c | N-(4-methoxyphenyl) | 11.2 |

| 1d | N-(4-ethoxyphenyl) | 10.8 |

| 1f | (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl) | 13.3 |

| 1g | (E)-N-(4-(dimethylamino)phenyl)-3-(3-hydroxyphenyl) | 15.6 |

| t-BHQ | (Positive Control) | 15.9 |

Data sourced from a study on N-Phenyl Cinnamamide Derivatives. mdpi.com

Impact on Endogenous Antioxidant Systems, Including Glutathione (B108866) Biosynthesis

The activation of the Nrf2 pathway by N-phenyl cinnamamide derivatives directly enhances the endogenous antioxidant capacity of cells by boosting glutathione (GSH) biosynthesis. mdpi.comnih.gov Upon activation, Nrf2 translocates to the nucleus and induces the expression of target genes, including the glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.comnih.gov GCLC is the rate-limiting enzyme in the synthesis of GSH. mdpi.com

Research has shown that treatment with an active N-phenyl cinnamamide derivative leads to a concentration-dependent upregulation of GCLC mRNA and protein expression. mdpi.comnih.gov This increased expression results in a significant elevation of intracellular GSH levels. mdpi.comnih.gov The enhanced pool of endogenous GSH improves the cell's ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage. mdpi.comnih.gov

Antimicrobial and Antifungal Efficacy

Broad-Spectrum Activity Against Bacterial and Fungal Strains

Cinnamamide derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide array of pathogenic microorganisms researchgate.net. These compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains mdpi.com.

In laboratory testing, cinnamamides have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus species mdpi.comnih.gov. Their efficacy also extends to Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli . The antifungal activity is also notable, with studies reporting inhibition of clinically relevant fungi like Candida albicans and Aspergillus flavus . The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater antimicrobial activity . The activity can be influenced by the specific chemical substitutions on the cinnamamide structure nih.gov.

MIC: Minimum Inhibitory Concentration. Data sourced from multiple studies on various cinnamamide derivatives mdpi.comnih.gov.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of cinnamamides are attributed to several distinct mechanisms of action. A primary mechanism proposed for the parent compound, cinnamic acid, is the disruption of the microbial cell membrane nih.gov. This damage leads to increased membrane permeability, leakage of vital intracellular components, and a loss of membrane potential, which is ultimately fatal to the cell nih.gov.

For antifungal activity, specific cinnamamide derivatives have been shown to interact directly with ergosterol, a crucial component of the fungal plasma membrane nih.gov. This interaction disrupts membrane integrity. Furthermore, some derivatives interfere with the synthesis or function of the fungal cell wall nih.gov. Molecular docking simulations have provided deeper insight into potential mechanisms, suggesting that cinnamamides may act as enzyme inhibitors . These computational studies have identified likely molecular targets, such as histone deacetylases (caHOS2 and caRPD3) in Candida albicans and β-ketoacyl-ACP synthase (saFABH) in Staphylococcus aureus, which are essential enzymes for microbial survival .

Tyrosinase Inhibition and Melanogenesis Modulation

This compound and its analogs are potent inhibitors of tyrosinase, the rate-limiting enzyme in the biosynthesis of melanin (B1238610) mdpi.comnih.gov. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for skin-lightening agents nih.gov. Cinnamamide derivatives have been shown to exhibit significantly higher inhibitory activity against mushroom tyrosinase compared to the widely used inhibitor, kojic acid nih.gov.

In cell-based assays using B16F10 melanoma cells, these compounds effectively inhibit cellular tyrosinase activity and subsequently reduce melanin production in a dose-dependent manner nih.gov. The anti-melanogenic effect is primarily attributed to this direct inhibition of tyrosinase nih.gov. Docking simulations indicate that cinnamamides bind strongly to the active site of the tyrosinase enzyme, which accounts for their potent inhibitory effect nih.gov. The inhibition of melanin synthesis is also linked to the modulation of signaling pathways that regulate the expression of tyrosinase, such as the downregulation of microphthalmia-associated transcription factor (MITF) nih.gov.

Data show the superior inhibitory effect of various cinnamamide derivatives compared to the control, kojic acid nih.govnih.gov.

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Aromatic Rings (Cinnamoyl and Hydroxyphenyl)

The nature, position, and electronic properties of substituents on both the cinnamoyl and the N-phenyl rings play a pivotal role in determining the biological efficacy of cinnamamide (B152044) derivatives. researchgate.netmdpi.com The aromatic rings offer multiple sites for modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. researchgate.netpdx.edu

The position of hydroxyl (-OH) groups and other functional groups on the aromatic rings significantly impacts the activity of cinnamamide derivatives.

On the cinnamoyl phenyl ring, the position of a hydroxyl group can dictate the compound's biological effects. For instance, in a study of N-phenyl cinnamamide derivatives, a hydroxyl group at the meta-position (m-coumaric acid amides) was found to enhance the electrophilic effect on the Michael acceptor, thereby increasing its activity in activating the Nrf2/ARE pathway, which protects hepatocytes from oxidative stress. mdpi.comnih.gov In contrast, some studies on other biological activities have indicated that substitutions at the meta-position might not always be favorable. For example, cinnamic acid derivatives with a methoxy (B1213986) group at the 3 or 4-position showed high hepatoprotective activity, suggesting that the position is crucial. pcbiochemres.com Compounds with catechol (3,4-dihydroxy) or guaiacol (B22219) (3-methoxy-4-hydroxy) moieties on the cinnamoyl ring often exhibit potent antioxidant activities. jst.go.jpijpsr.com

On the N-phenyl ring (the 4-hydroxyphenyl moiety in the parent compound), the para-hydroxyl group is often considered important. It can form hydrogen bonds with the active sites of target enzymes, thereby inhibiting their activity. In studies of related N-phenethylcinnamamides, the presence and position of hydroxyl groups on the phenethyl moiety (derived from tyramine) were critical for activity. Specifically, N-trans-caffeoyltyramine (with a 3,4-dihydroxy cinnamoyl group and a 4-hydroxy phenethyl group) showed the strongest anti-melanogenesis activity compared to its analogs with fewer hydroxyl groups. researchgate.netscienceopen.com

The following table summarizes the influence of hydroxyl group positioning on the activity of various cinnamamide analogs.

| Compound Class | Substituent Position (Cinnamoyl Ring) | Substituent Position (N-Phenyl/Phenethyl Ring) | Observed Effect on Activity | Reference |

| N-Phenyl Cinnamamides | m-Hydroxy | Unsubstituted | Enhanced Nrf2/ARE activation | mdpi.com |

| Cinnamic Acid Derivatives | 3-Methoxy or 4-Methoxy | N/A (Acid) | High hepatoprotective activity | pcbiochemres.com |

| N-Phenethylcinnamamides | 3,4-Dihydroxy (Caffeoyl) | 4-Hydroxy (Tyramine) | Strongest anti-melanogenesis activity | researchgate.net, scienceopen.com |

| N-Phenethylcinnamamides | 4-Hydroxy (Coumaroyl) | 4-Hydroxy (Tyramine) | Inhibited melanogenesis but with cytotoxicity | researchgate.net |

| Cinnamic Acid Amides | 3,4-Dihydroxy (Catechol) | Various amines | Potent antioxidant activity | jst.go.jp |

Electronic Effects: The reactivity of the benzene (B151609) ring towards electrophilic substitution is altered by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) are generally considered activating groups. libretexts.org In many cinnamamide series, EDGs on the cinnamoyl ring, particularly at the para-position, enhance biological activity. researchgate.net For example, methoxy and tert-butyl groups have been shown to increase the anticancer activity of some cinnamamides. researchgate.net However, in a study on N-phenyl cinnamamides designed to activate the Nrf2 pathway, compounds with EDGs like dimethylamine, methoxy, or ethoxy on the N-phenyl ring showed better activity than those with the electron-withdrawing nitrile group. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) are deactivating groups. libretexts.org EWGs on the cinnamoyl ring are often crucial for the effectiveness and specificity of the compounds in various biological applications. researchgate.net For instance, a chloro group at the para-position of the N-phenyl ring resulted in the highest Nrf2/ARE luciferase activity among a series of cinnamamide derivatives. mdpi.com The introduction of a trifluoromethyl group, a strong EWG, has also been explored in SAR studies. mdpi-res.com

Steric Effects: The size and spatial arrangement of substituents can influence a molecule's ability to fit into the binding pocket of a target protein. mdpi-res.com While substitutions at the ortho position of the cinnamoyl ring are sometimes tolerated, they can also introduce steric hindrance that may reduce activity. researchgate.net In one study, cinnamamides with chloro groups at the para, meta, and ortho positions all yielded similar results, suggesting that steric hindrance was not a significant factor for that specific reaction. mdpi-res.com However, in other cases, bulkier groups have been found to decrease hepatoprotective activity. pcbiochemres.com

The table below illustrates the impact of various substituents and their electronic properties on the activity of cinnamamide analogs.

| Ring | Substituent | Position | Electronic Effect | Impact on Activity | Reference |

| Cinnamoyl | Methoxy (-OCH3) | para | Donating | Increased hepatoprotective activity | pcbiochemres.com |

| N-Phenyl | Chloro (-Cl) | para | Withdrawing | Highest Nrf2/ARE activation | mdpi.com |

| N-Phenyl | Dimethylamine (-NMe2) | para | Donating | Potent Nrf2/ARE activation | mdpi.com |

| N-Phenyl | Nitrile (-CN) | para | Withdrawing | Poorer Nrf2/ARE activation | mdpi.com |

| Cinnamoyl | Trifluoromethyl (-CF3) | para | Withdrawing | Tolerated in cascade reactions | mdpi-res.com |

Significance of the Cinnamamide Moiety Configuration (e.g., E/Z Isomerism)

The geometry of the carbon-carbon double bond in the cinnamoyl moiety, which can exist as either a trans (E) or cis (Z) isomer, has a profound impact on the physical, chemical, and biological properties of cinnamamides. smolecule.comresearchgate.net

The trans or (E)-isomer is the thermodynamically more stable and predominantly occurring form, featuring the phenyl group and the amide group on opposite sides of the double bond. smolecule.com This extended conformation is believed to facilitate better interaction with biological targets, leading to enhanced potency. SAR studies consistently demonstrate that trans isomers generally exhibit superior biological activity compared to their cis counterparts. smolecule.com The extended structure of the (E)-isomer allows for optimal positioning of functional groups, which is crucial for binding affinity and selectivity.

The cis or (Z)-isomer places the bulky phenyl and amide groups on the same side of the double bond, resulting in increased steric strain and lower thermodynamic stability. smolecule.com While less common, the synthesis and study of (Z)-isomers are important for understanding conformational requirements at the active site. researchgate.net Contra-thermodynamic E → Z isomerization can be achieved through methods like photocatalysis, offering a route to the less stable Z-alkenes for biological evaluation. researchgate.netnih.gov This process allows researchers to probe how molecular shape, independent of other factors, affects activity and can be used to manipulate the conformation of more complex structures like peptides. researchgate.net

| Isomer | Configuration | Stability | Common Biological Activity | Reference |

| E-Isomer | Trans | More stable | Higher | smolecule.com, |

| Z-Isomer | Cis | Less stable | Lower | smolecule.com, researchgate.net |

Impact of Amide Linkage Modifications and Phenethyl Side Chain Variations

Modifications to the amide linkage and the side chain attached to the amide nitrogen are key strategies in the SAR exploration of cinnamamides. These changes can significantly alter a compound's properties, including its biological activity, solubility, and metabolic stability. smolecule.comjst.go.jp

Phenethyl Side Chain Variations: The substituent attached to the amide nitrogen (in the parent compound, a 4-hydroxyphenyl group) is a major site for diversification. Replacing it with phenethyl groups and their derivatives has yielded compounds with interesting biological activities. jst.go.jpukm.my

The length and functionality of the side chain are important. An ethyl alcohol chain introduced to the nitrogen was found to be essential for the antibiotic-potentiating activity of certain cinnamamide analogs; a related compound lacking this chain was inactive. nih.gov

The substitution pattern on the phenethyl ring is also crucial. As mentioned previously, N-phenethylcinnamamides derived from tyramine (B21549) (possessing a 4-hydroxyphenethyl group) are potent inhibitors of melanogenesis. researchgate.net The number of hydroxyl groups on the cinnamoyl portion attached to this N-(4-hydroxyphenethyl) moiety further modulates this activity. researchgate.netscienceopen.com

Introducing different amine moieties, such as piperidine (B6355638) or morpholine, in place of the phenethylamine (B48288) has also been shown to produce compounds with significant anticancer activity. ukm.my

The table below details how these modifications affect biological activity.

| Modification Type | Specific Change | Resulting Compound Class | Impact on Activity | Reference |

| Amide Linkage | Amide to Ester | Cinnamic Esters | Decreased antioxidant activity; Increased MAO-B inhibition | jst.go.jp |

| Side Chain Variation | Addition of N-ethyl alcohol chain | N-alkylated cinnamamides | Essential for antibiotic potentiation | nih.gov |

| Side Chain Variation | Use of N-(4-hydroxyphenethyl) group | N-phenethylcinnamamides | Potent anti-melanogenesis activity | researchgate.net |

| Side Chain Variation | Amide from p-coumaric acid and phenethylamine | N-phenethyl-p-coumaramide | Active against P388 leukemia cells | ukm.my |

Identification of Key Pharmacophoric Features and Rational Design Strategies

The extensive SAR studies on the cinnamamide scaffold have led to the identification of key pharmacophoric features and have guided the rational design of new, more potent, and selective molecules. researchgate.netsmolecule.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key Pharmacophoric Features: For the cinnamamide class, several features are consistently identified as important:

The Aromatic Rings: Both the cinnamoyl and N-phenyl rings serve as scaffolds for substituents that modulate activity through electronic and steric effects. They engage in hydrophobic and π-stacking interactions within protein binding sites. researchgate.netmdpi.com

The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key reactive site and its electrophilicity, influenced by ring substituents, is often critical for the mechanism of action. researchgate.netmdpi.com

The Amide Linker: The -CO-NH- group acts as a rigidifying element and a crucial hydrogen bond donor and acceptor, helping to anchor the molecule to its biological target. smolecule.com

The (E)-Configuration: The trans geometry of the double bond is generally required for optimal activity, ensuring a specific spatial orientation of the pharmacophoric elements. smolecule.com

Rational Design Strategies: Building on this pharmacophoric understanding, researchers employ several strategies to design new cinnamamide-based compounds:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, replacing a carboxylic acid group with a 1,2,4-oxadiazole (B8745197) ring was done to increase activity and reduce metabolic liabilities. researchgate.net

Molecular Hybridization: This strategy involves combining two or more pharmacophoric scaffolds from different known active compounds into a single new molecule. This has been used to create cinnamamide-dibenzylamine hybrids for Alzheimer's disease by fusing the N,N-dibenzylamine pharmacophore of an acetylcholinesterase inhibitor with a cinnamamide subunit known to inhibit Aβ aggregation. nih.gov

Substituent-Based Tuning: As detailed in section 4.1, systematically altering substituents on the aromatic rings allows for the fine-tuning of electronic and steric properties to optimize interactions with a specific target. researchgate.netmdpi.com For example, designing inhibitors for tyrosinase often involves incorporating hydroxyl groups at specific positions to chelate copper ions in the enzyme's active site. mdpi.com

Conformational Constraint: Introducing cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. mdpi.com

These rational approaches, grounded in a solid understanding of the cinnamamide SAR, continue to drive the discovery of novel drug candidates for a variety of diseases. researchgate.netnih.gov

Computational and Theoretical Studies

Molecular Docking Analyses with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(4-Hydroxyphenyl)cinnamamide and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on closely related cinnamamide (B152044) derivatives provides significant insights. These studies often target proteins involved in cancer, inflammation, and microbial infections. For instance, various cinnamamide derivatives have been docked against P-glycoprotein, a protein associated with multidrug resistance in cancer, to evaluate their potential as anticancer agents. In one such study, a derivative showed a binding energy of -5.57 kcal/mol, indicating a potential inhibitory property, and formed a key hydrogen bond with the Trp231 residue in the protein's active site.

Similarly, other docking studies have explored the interaction of cinnamamides with microbial enzymes. Substituted cinnamides were docked against the FAB protein, an essential enzyme in bacterial fatty acid synthesis, with some derivatives showing a better docking score than the standard antibiotic ciprofloxacin, suggesting potential antimicrobial activity. Another study focused on the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, where a cinnamamide hybrid exhibited a binding energy of -4.13 kcal/mol, indicating its potential as an antituberculosis agent.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(4-Hydroxyphenyl)cinnamamide. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular framework.

Proton (¹H) NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule can be observed. For instance, the amide (NH) and hydroxyl (OH) protons usually appear as broad singlets. A key diagnostic feature is the pair of doublets corresponding to the vinylic protons of the cinnamoyl group, with a large coupling constant (J) typically between 15 and 16 Hz, confirming the trans configuration of the double bond. The aromatic protons of the two phenyl rings appear as multiplets in the downfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information by showing the signals for each unique carbon atom in the molecule. The carbonyl (C=O) carbon of the amide group typically resonates at a characteristic downfield chemical shift. The carbon atoms of the aromatic rings and the vinyl group also show distinct signals. For example, in derivatives like N-(4-hydroxyphenyl)-4-fluorocinnamide, the carbonyl carbons have been observed at chemical shifts of approximately 166.4 and 164.2 ppm. nih.gov

Table 1: Representative NMR Data for this compound and Related Derivatives

| Compound | Technique | Key Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| This compound | ¹H NMR | Amide and hydroxyl protons (broad singlets), vinylic protons (doublets, J = 15-16 Hz) |

| N-(4-hydroxyphenyl)-4-fluorocinnamide | ¹³C NMR | Carbonyl carbons at ~166.4 and 164.2 ppm nih.gov |

| (E)-N-(4-Ethoxyphenyl)cinnamamide | ¹H NMR | 7.58 (m, 3H), 7.51 (d, J = 9.0 Hz, 2H), 7.37 (m, 3H), 6.85 (d, J = 9.0 Hz, 2H), 6.73 (d, J = 15.7 Hz, 1H), 3.98 (q, J = 7.0 Hz, 2H), 1.34 (t, J = 7.0 Hz, 3H) mdpi.com |

| (E)-N-(4-Ethoxyphenyl)cinnamamide | ¹³C NMR | 164.1, 156.0, 142.0, 134.8, 131.2, 130.0, 129.0, 128.1, 121.9, 121.1, 114.9, 63.8, 15.0 mdpi.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Mass Spectrometry (MS) and hyphenated techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy. For this compound (C₁₅H₁₃NO₂), the expected mass for the protonated molecule ([M+H]⁺) is 240.1025.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the quantification of specific compounds. ijpsr.comnih.gov In the analysis of this compound and its derivatives, LC-MS can be used to separate the compound of interest from impurities and then provide its mass spectrum for confirmation. ijpsr.comnih.gov For instance, in the analysis of related compounds, LC-MS has been used to identify and quantify various phenolic metabolites. nih.gov

Table 2: Mass Spectrometry Data for this compound and Analogs

| Compound | Technique | Observed Ion (m/z) | Calculated Mass |

| This compound | HRMS | [M+H]⁺ | 240.1025 |

| (E)-N-(4-chlorophenyl)cinnamamide | HRMS | [M+H]⁺ 258.0682 | 258.0680 mdpi.com |

| (E)-N-(4-methoxyphenyl)cinnamamide | HRMS | [M+H]⁺ 254.1178 | 254.1176 mdpi.com |

| N,N'-(Dodecane-1,12-diyl)bis(3-(4-hydroxyphenyl)acrylamide) | HR-MS (ESI-qTOF) | [M+H]⁺ 493.3185 | 492.2988 mdpi.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. Key absorptions include:

N-H stretching: around 3300 cm⁻¹ for the amide group. ijpbs.com

O-H stretching: a broad band indicating the phenolic hydroxyl group.

C=O stretching: a strong absorption for the amide carbonyl group. ijpbs.com

C=C stretching: for the aromatic rings and the vinyl group. ijpbs.com

N-H bending: an absorption associated with the amide linkage. ijpsr.com

Table 3: Characteristic IR Absorption Bands for this compound and Related Compounds

| Compound | Key IR Absorptions (cm⁻¹) |

| N-cyclohexyl-3-(4-hydroxyphenyl)-2-(phenylformamido)pro-2-enamide | 3300.50 (N-H), 2930.81 (N-H Aliphatic), 2857.06 (Ar-H), 1730.08 (C=O), 1561 (C=C) ijpbs.com |

| α-Cyano-N-(4-hydroxyphenyl)-3,4,5-trimethoxy-cinnamamide | 3432 (functional group not specified) ijpsr.com |

| α-Cyano-N-(4-hydroxyphenyl)-4-dimethylaminocinnamamide | 3307 (functional group not specified) ijpsr.com |

| N-(4-hydroxyphenyl) cinnamamide (B152044) | 3106, 3056, 1793, 1657, 1591, 1565, 1551, 1329, 1239, 831 wisdomlib.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized this compound. For a related compound, N-((Z)-1-(4-Fluorophenyl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl)benzamide (C₂₂H₁₇FN₂O₃), the calculated elemental composition was C 70.20%, H 4.55%, N 7.44%, which was in close agreement with the found values of C 70.33%, H 4.41%, N 7.60%. nih.gov

Table 4: Elemental Analysis Data for Cinnamide Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| N-((Z)-1-(4-Fluorophenyl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl)benzamide | C₂₂H₁₇FN₂O₃ | C 70.20, H 4.55, N 7.44 | C 70.33, H 4.41, N 7.60 nih.gov |

| N-cyclohexyl-3-(4-hydroxyphenyl)-2-(phenylformamido)pro-2-enamide | C₂₂H₂₄N₂O₃ | C 71.41, H 5.99, N 8.33 | C 71.40, H 5.96, N 8.31 ijpbs.com |

| N-phenylcinnamamide | C₁₅H₁₃NO | C 80.69, H 5.87, N 6.27 | C 80.61, H 5.86, N 6.34 wisdomlib.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for confirming its identity by comparing its retention time with that of a known standard. mdpi.comresearchgate.net By using a suitable stationary phase (e.g., C18 column) and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or degradation products. mdpi.com The purity is typically determined by measuring the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. Purity levels of ≥95% are often required for research purposes. mdpi.com

Crystallographic Analysis (e.g., X-ray Diffraction, if applicable to crystalline forms)

Biosynthetic Considerations and Natural Product Analogue Relationships

Natural Occurrence of the Cinnamamide (B152044) Scaffold in Bioactive Compounds

The cinnamamide scaffold is a structural motif present in a wide and expanding group of bioactive natural products known as alkylamides. mdpi.com These compounds are distributed across at least 33 plant families, including Aristolochiaceae, Asteraceae, Brassicaceae, Convolvulaceae, Euphorbiaceae, Menispermaceae, Piperaceae, Poaceae, Rutaceae, and Solanaceae. mdpi.comsemanticscholar.org The N-(4-Hydroxyphenyl)cinnamamide backbone, specifically a cinnamoyltyramine structure, is found in various plant species, often in different organs such as roots, stems, leaves, and fruits. mdpi.com

Derivatives of this compound, such as N-trans-p-coumaroyltyramine (NTCT), have been isolated from numerous plants. mdpi.com These findings underscore the widespread presence of this chemical framework in the plant kingdom and its role in plant biology, including functions in cell wall reinforcement and defense against pathogens. mdpi.com

Table 1: Examples of Plant Sources for Cinnamoyltyramine Derivatives

| Plant Family | Species Name | Compound Isolated | Plant Part | Reference(s) |

| Amaryllidaceae | Allium chinense | N-trans-p-coumaroyltyramine (NTCT), N-cis-p-coumaroyltyramine (NCCT) | Bulbs | mdpi.comsemanticscholar.org |

| Amaryllidaceae | Allium fistulosum | N-trans-p-coumaroyltyramine (NTCT), N-trans-feruloyltyramine (NTFT) | - | mdpi.com |

| Convolvulaceae | Erycibe hainanesis | N-trans-p-coumaroyltyramine (NTCT), N-trans-feruloyltyramine (NTFT) | Roots and Stems | semanticscholar.org |

| Dioscoreaceae | Dioscorea opposita | N-trans-p-coumaroyltyramine (NTCT), N-cis-p-coumaroyltyramine (NCCT) | Tuberous Rhizomes | mdpi.comsemanticscholar.org |

| Papaveraceae | Chelidonium majus | N-trans-p-coumaroyltyramine (NTCT) | - | mdpi.com |

| Portulacaceae | Portulaca oleracea | N-trans-p-coumaroyltyramine (NTCT), N-trans-feruloyltyramine (NTFT) | - | mdpi.comsemanticscholar.org |

| Solanaceae | Capsicum annuum | N-trans-p-coumaroyltyramine (NTCT), N-trans-feruloyltyramine (NTFT) | Roots | mdpi.com |

| Solanaceae | Solanum melongena | N-trans-p-coumaroyltyramine (NTCT), N-cis-p-coumaroyltyramine (NCCT) | Roots | mdpi.com |

Related Biosynthetic Pathways Involving Cinnamic Acid and Tyramine (B21549) Precursors

The biosynthesis of this compound (specifically its common isomer, N-trans-cinnamoyltyramine) in plants is a multi-step process that originates from primary metabolism. mdpi.comsemanticscholar.org The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which are themselves products of the shikimate pathway. mdpi.comtandfonline.com

The proposed biosynthetic route involves several key enzymatic reactions:

Formation of Cinnamic Acid: The amino acid L-phenylalanine is converted into trans-cinnamic acid through a deamination reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . tandfonline.comnsf.gov

Formation of Tyramine: Concurrently, the amino acid L-tyrosine undergoes decarboxylation to produce tyramine. tandfonline.comnsf.gov This step is catalyzed by tyrosine decarboxylase . tandfonline.com

Activation of Cinnamic Acid: The trans-cinnamic acid is then activated by conversion into its corresponding thioester, cinnamoyl-CoA. mdpi.comsemanticscholar.orgtandfonline.com This reaction is facilitated by a CoA ligase . tandfonline.comresearchgate.net

Final Condensation: The final step is the formation of the amide bond. The enzyme tyramine N-(hydroxycinnamoyl)transferase (THT) catalyzes the conjugation of the activated cinnamoyl-CoA with tyramine, yielding N-trans-cinnamoyltyramine. mdpi.comsemanticscholar.orgtandfonline.com It is noteworthy that the THT enzyme often exhibits broad substrate specificity and can catalyze the conjugation of tyramine with other activated hydroxycinnamic acids, such as p-coumaroyl-CoA and feruloyl-CoA, leading to a variety of related natural products. mdpi.comnih.gov

Table 2: Key Components in the Biosynthesis of this compound

| Component | Role in Pathway | Reference(s) |

| L-Phenylalanine | Initial precursor for the cinnamic acid moiety. | mdpi.comsemanticscholar.orgtandfonline.com |

| L-Tyrosine | Initial precursor for the tyramine moiety. | mdpi.comsemanticscholar.orgtandfonline.com |

| Phenylalanine ammonia-lyase (PAL) | Enzyme that converts L-phenylalanine to trans-cinnamic acid. | tandfonline.comnsf.gov |

| Tyrosine decarboxylase | Enzyme that converts L-tyrosine to tyramine. | tandfonline.com |

| CoA Ligase | Enzyme that activates trans-cinnamic acid to cinnamoyl-CoA. | mdpi.comtandfonline.com |

| Tyramine N-(hydroxycinnamoyl)transferase (THT) | Enzyme that catalyzes the final condensation of cinnamoyl-CoA and tyramine. | mdpi.comnih.govsmolecule.com |

Exploration of Chemoenzymatic Synthesis for Cinnamamide Production

The production of cinnamamides is an active area of research, with chemoenzymatic methods emerging as a highly efficient and sustainable alternative to traditional chemical synthesis. mdpi.comuniovi.es Traditional methods often require multiple steps and the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.commdpi.com In contrast, chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.gov

A notable advancement in this area is the use of lipases to catalyze the formation of the amide bond. mdpi.com Researchers have developed a highly efficient synthesis of cinnamamides from methyl cinnamates and phenylethylamines using an immobilized lipase (B570770), Lipozyme® TL IM , in a continuous-flow microreactor system. mdpi.com This method offers significant advantages, including a short reaction time of approximately 40 minutes and mild temperature conditions (45°C), leading to high conversion rates (over 90%). mdpi.com

Other lipases, such as Novozym® 435 , have also been employed to catalyze the synthesis of coumaroyltyramine derivatives from hydroxycinnamates and phenylethylamines, achieving yields between 65-93%, although typically requiring longer reaction times of around 24 hours. mdpi.com The use of enzymes in these synthetic routes allows for greater process control and recyclability of the catalyst, aligning with the principles of green chemistry. smolecule.com

Table 3: Comparison of Synthesis Methods for Cinnamamides

| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis (Lipase-catalyzed) | Reference(s) |

| Catalyst/Reagent | Condensing agents (e.g., DCC) | Enzymes (e.g., Lipozyme® TL IM, Novozym® 435) | tandfonline.commdpi.com |

| Reaction Conditions | Often requires harsh reagents and conditions | Mild temperatures (e.g., 45°C) and pressures | mdpi.com |

| Efficiency | Can be multi-step and less efficient | High conversion rates, often in shorter timeframes | mdpi.com |

| Byproducts | Can generate difficult-to-remove byproducts | Fewer and more environmentally benign byproducts | mdpi.com |

| Sustainability | Uses potentially toxic or expensive reagents | Utilizes recyclable and biodegradable biocatalysts | smolecule.comnih.gov |

Emerging Research Areas and Future Directions for N 4 Hydroxyphenyl Cinnamamide

Design and Synthesis of Next-Generation N-(4-Hydroxyphenyl)cinnamamide Derivatives with Enhanced Specificity

The foundational structure of this compound presents a versatile scaffold for the design and synthesis of novel derivatives with improved biological activity and target specificity. The primary and well-established method for its synthesis involves a nucleophilic acyl substitution reaction, typically by reacting cinnamoyl chloride with 4-aminophenol (B1666318) in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Researchers are actively exploring modifications to this core structure to enhance its therapeutic potential. Key strategies include:

Substitution on the Phenyl Rings: Introducing various functional groups on both the cinnamoyl and the 4-hydroxyphenyl moieties can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the reactivity of the molecule and its interaction with biological targets. mdpi.com

Alterations to the Acrylamide Linker: Modifications to the double bond or the amide linkage of the cinnamamide (B152044) backbone can affect the molecule's conformational flexibility and its ability to bind to specific protein pockets.

Hybridization with Other Pharmacophores: Combining the this compound scaffold with other known bioactive molecules can lead to the development of hybrid compounds with dual or synergistic activities. researchgate.net

A notable example of derivative synthesis involves the creation of N-aryl-4-fluorocinnamide derivatives, which have been investigated for their cytotoxic activities. nih.govacs.org Similarly, the synthesis of bis-cinnamamide derivatives has been explored to develop inhibitors of APE/Ref-1, a key protein in cancer cell survival. nih.govmdpi.com These synthetic efforts often employ multi-step reaction sequences and various purification techniques, such as column chromatography, to isolate the desired compounds. nih.gov

| Derivative Type | Synthetic Strategy | Potential Enhancement |

| Fluorinated Cinnamamides | Reaction of 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one with aryl amines. nih.govacs.org | Increased cytotoxic activity. nih.govacs.org |

| Bis-Cinnamamides | Reaction of cinnamic acid derivatives with diamines. nih.govmdpi.com | Inhibition of APE/Ref-1 for cancer therapy. nih.govmdpi.com |

| N-Hydroxycinnamamide-based HDAC Inhibitors | Multi-step synthesis involving protection, coupling, and deprotection steps. nih.govacs.org | Potent and selective histone deacetylase (HDAC) inhibition for antitumor activity. nih.govacs.org |

Exploration of Novel Molecular Targets and Uncharted Signaling Pathways

While the antioxidant and anti-inflammatory properties of this compound and its derivatives have been a primary focus, current research is delving into identifying novel molecular targets and elucidating their mechanisms of action within various signaling pathways. ontosight.ai This exploration is crucial for expanding the therapeutic applications of this class of compounds.

Emerging research indicates that this compound derivatives can modulate several key cellular pathways:

Nrf2/ARE Pathway: Certain N-phenyl cinnamamide derivatives have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.comresearchgate.net This activation leads to the upregulation of antioxidant response element (ARE)-driven genes, which play a crucial role in protecting cells from oxidative stress. mdpi.comresearchgate.net

Apoptosis Pathways: Some studies suggest that N-(4-hydroxyphenyl)retinamide, a related compound, can induce apoptosis (programmed cell death) through distinct signaling pathways, highlighting the potential for cinnamamide derivatives in cancer therapy. nih.gov

Inflammatory Signaling: Cinnamamides have been observed to suppress the expression of T-helper (Th)1/Th2 cytokines, such as IL-4, which are pivotal in inflammatory conditions like atopic dermatitis. nih.govtandfonline.com This suggests an interaction with the signaling cascades that govern immune responses.

Enzyme Inhibition: The hydroxyphenyl group of this compound can form hydrogen bonds with the active sites of various enzymes, leading to their inhibition. This opens up possibilities for targeting specific enzymes involved in disease pathogenesis. For example, N-hydroxycinnamamide-based derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer. nih.govacs.org

The identification of these and other molecular targets is often achieved through a combination of in vitro assays, such as luciferase reporter assays and enzyme inhibition studies, as well as cellular and animal models. mdpi.comnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound and its derivatives, researchers are increasingly utilizing advanced in vitro and ex vivo models. These models provide a more physiologically relevant context compared to traditional cell-free assays, allowing for a more comprehensive elucidation of their mechanisms of action. nih.govnih.gov

In Vitro Models:

Cell-Based Assays: Cultured cell lines are extensively used to study the effects of these compounds on specific cellular processes. For example, HepG2 cells are employed in luciferase reporter assays to screen for Nrf2/ARE pathway activation. mdpi.com Various cancer cell lines are used to evaluate the antiproliferative and cytotoxic activities of newly synthesized derivatives. nih.govacs.orgnih.gov

Co-culture Systems: More complex in vitro models, such as co-cultures of different cell types, can mimic the interactions that occur within tissues, providing insights into how these compounds affect cell-cell communication and the tissue microenvironment.

Ex Vivo Models:

Tissue Explants: The use of fresh tissue slices or explants allows for the study of compound effects in the context of a more intact tissue architecture. This can provide valuable information on tissue-specific responses and metabolic pathways.

Animal-Derived Cells and Tissues: Studies on cells and tissues isolated from animal models of disease, such as atopic dermatitis in mice, have been instrumental in understanding the in vivo efficacy and mechanism of action of cinnamamides. nih.govtandfonline.com

The data obtained from these advanced models are crucial for validating the therapeutic potential of this compound derivatives and for guiding their further development.

Applications in Chemical Biology and Development as Molecular Probes

The unique chemical structure and biological activities of this compound and its derivatives make them valuable tools in the field of chemical biology. ontosight.ai They can be developed as molecular probes to investigate complex biological processes and to identify and validate new drug targets.

Key applications in this area include:

Target Identification: By designing and synthesizing derivatives with specific modifications, such as fluorescent tags or photoaffinity labels, researchers can use these compounds to "fish out" their binding partners from complex cellular lysates, thereby identifying their direct molecular targets.

Pathway Interrogation: Labeled cinnamamide derivatives can be used to visualize the localization and dynamics of their targets within living cells, providing spatial and temporal information about the signaling pathways they modulate.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives with systematic structural variations are essential for establishing SAR. nih.gov This information is critical for understanding how specific chemical features contribute to biological activity and for designing more potent and selective compounds.

The development of this compound-based molecular probes holds significant promise for advancing our understanding of fundamental biological processes and for accelerating the discovery of new therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Predictive Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and these technologies are being increasingly applied to the design and optimization of this compound derivatives. nih.govmdpi.com

AI and ML algorithms can be used to:

Predict Biological Activity: By training on large datasets of chemical structures and their corresponding biological activities, ML models can predict the potential efficacy of novel, untested cinnamamide derivatives. nih.gov This can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds.

Optimize Physicochemical Properties: Computational models can be used to predict key drug-like properties, such as solubility, permeability, and metabolic stability, allowing for the in silico optimization of these parameters before a compound is synthesized.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com These models can learn the underlying patterns in existing active compounds and generate novel cinnamamide derivatives that are predicted to have high potency and selectivity.

Predict Synthetic Accessibility: Machine learning can also be used to predict the feasibility of synthesizing a designed compound, helping to prioritize molecules that can be readily produced in the laboratory. mdpi.com

The application of AI and ML in this area is still in its early stages, but it holds immense potential to accelerate the discovery and development of next-generation this compound-based therapeutics.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict the biological activity of new derivatives based on their chemical structure. nih.gov | Faster and more efficient screening of potential drug candidates. |

| Generative Design | Employing AI to create novel molecular structures with desired therapeutic properties. mdpi.com | Discovery of innovative and highly effective cinnamamide-based drugs. |

| QSAR Analysis | Quantitative Structure-Activity Relationship studies to understand how chemical structure relates to biological activity. | Rational design of more potent and selective compounds. |

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Screen against COX-2 or cannabinoid receptors (CB1/CB2) using Glide SP scoring .

- MD simulations (GROMACS) : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

- QSAR models : Use Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) to correlate structure with activity .

Validation : Compare with experimental IC50 values from radioligand displacement assays .

How can synthetic by-products of this compound be identified and mitigated?

Basic Research Question

- By-product formation : Maleimide ring-opening (e.g., to form Z-4-oxobut-2-enoic acid derivatives) during azo coupling .

- Detection :

- Mitigation : Optimize reaction temperature (<60°C) and avoid prolonged stirring in acidic conditions .

What structural analogs of this compound exhibit enhanced bioactivity?

Advanced Research Question

- N-trans-p-Coumaroyltyramine : Substitution with tyramine enhances antioxidant activity (IC50 ~15 μM in DPPH assay) .

- C3-alkylated derivatives : Introduce methyl groups to improve LogD (e.g., from 2.1 to 2.8) and blood-brain barrier penetration .

- Spirocyclohexadienones : Fe-catalyzed alkylation yields analogs with anti-proliferative activity (IC50 ~8 μM in MCF-7) .

Synthetic strategy : Late-stage diversification via Suzuki-Miyaura coupling to append aryl/heteroaryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.